methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 303145-89-3
VCID: VC6002693
InChI: InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3
SMILES: COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl
Molecular Formula: C10H7ClN2O2S2
Molecular Weight: 286.75

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate

CAS No.: 303145-89-3

Cat. No.: VC6002693

Molecular Formula: C10H7ClN2O2S2

Molecular Weight: 286.75

* For research use only. Not for human or veterinary use.

methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate - 303145-89-3

Specification

CAS No. 303145-89-3
Molecular Formula C10H7ClN2O2S2
Molecular Weight 286.75
IUPAC Name methyl 3-[(4-chlorodithiazol-5-ylidene)amino]benzoate
Standard InChI InChI=1S/C10H7ClN2O2S2/c1-15-10(14)6-3-2-4-7(5-6)12-9-8(11)13-17-16-9/h2-5H,1H3
Standard InChI Key DGMVSANJFKMNJS-XFXZXTDPSA-N
SMILES COC(=O)C1=CC(=CC=C1)N=C2C(=NSS2)Cl

Introduction

Chemical Identity and Structural Overview

Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate belongs to the class of 1,2,3-dithiazoles, sulfur-rich heterocycles known for their diverse chemical and biological activities . The compound’s molecular formula is C₁₀H₇ClN₂O₂S₂, with a molar mass of 286.76 g/mol . Its IUPAC name reflects the substitution pattern: a methyl ester at the benzoate group, a chloro substituent on the dithiazole ring, and an imine linkage connecting the two moieties.

Table 1: Key Identifiers of Methyl 3-[(4-Chloro-5H-1,2,3-Dithiazol-5-Yliden)Amino]Benzenecarboxylate

PropertyValue
CAS Number303145-89-3
Molecular FormulaC₁₀H₇ClN₂O₂S₂
Molar Mass286.76 g/mol
SynonymsMethyl 3-{[(5Z)-4-chloro-5H-1,2,3-dithiazol-5-ylidene]amino}benzoate; Benzoic acid, 3-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]-, methyl ester

Structural Characterization

Crystallographic Insights

Crystal structures of related dithiazoles, such as 4-chloro-5H-1,2,3-dithiazol-5-one and 4-chloro-5H-1,2,3-dithiazole-5-thione, reveal key intermolecular interactions:

  • S···O/S···Cl Contacts: Dominant in dithiazolones, with distances within van der Waals radii (e.g., 3.094–3.320 Å) .

  • S···S/S···N Contacts: Observed in dithiazolethiones, contributing to supramolecular architectures .

Although the crystal structure of the target compound remains unreported, its planar dithiazole and benzoate moieties likely facilitate similar packing via π-π stacking and halogen bonding.

Computational Analysis

Density functional theory (DFT) studies on analogous dithiazoles highlight:

  • Aromaticity: The dithiazole ring exhibits moderate aromaticity (NICS(1) = −5.2 to −6.8 ppm) .

  • Reactivity: Fukui functions indicate electrophilic susceptibility at sulfur and chlorine atoms, guiding further derivatization .

Physicochemical Properties

PropertyValue/Description
SolubilityLikely low in water; soluble in organic solvents (DCM, DMF)
StabilitySensitive to light and moisture due to the dithiazole ring
Spectral DataIR: ν(C≡N) ~2236 cm⁻¹; ν(S=O) ~1335–1148 cm⁻¹

Biological Activity and Applications

LAT1 Transporter Inhibition

Recent studies identify dithiazoles as potent inhibitors of the L-type amino acid transporter 1 (LAT1/SLC7A5), a target for anticancer therapies . Methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarboxylate may disrupt LAT1-mediated nutrient uptake in cancer cells, inducing metabolic stress and apoptosis .

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